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Compound of Interest

Compound Name:
2,4-Dichloro-2'-pyrrolidinomethyl

benzophenone

CAS No.: 898774-95-3

Cat. No.: B1360453

Get Quote

Technical Guide: CAS 898774-95-3
(2,4-Dichlorophenyl)(2-(pyrrolidin-1-
ylmethyl)phenyl)methanone
Executive Summary & Chemical Identity
CAS 898774-95-3 is a specialized pharmaceutical intermediate belonging to the

benzophenone class, characterized by a 2,4-dichlorophenyl ring and a 2-(pyrrolidin-1-

ylmethyl)phenyl moiety. It serves as a critical scaffold in the synthesis of kinase inhibitors

(specifically c-Met modulators) and has structural relevance in the development of CNS-active

agents (dopamine/serotonin transporter ligands).

This compound acts as a lipophilic pharmacophore, offering a rigid benzophenone core that

positions the basic pyrrolidine nitrogen for specific electrostatic interactions within protein

binding pockets.
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Property Data

Chemical Name
(2,4-Dichlorophenyl)[2-(1-

pyrrolidinylmethyl)phenyl]methanone

Synonyms
2,4-Dichloro-2'-pyrrolidinomethyl

benzophenone; CS-0579019

Molecular Formula C₁₈H₁₇Cl₂NO

Molecular Weight 334.24 g/mol

Physical State
Solid (Pale yellow to off-white crystalline

powder)

Solubility
Soluble in DMSO (>10 mg/mL), DCM, Methanol;

Insoluble in Water

LogP (Predicted) ~4.8 (Highly Lipophilic)

pKa (Predicted) ~9.2 (Pyrrolidine Nitrogen)

H-Bond Acceptors 2 (Ketone O, Pyrrolidine N)

H-Bond Donors 0

Mechanism of Action & Synthetic Utility[3]
2.1 Synthetic Utility in Drug Discovery
CAS 898774-95-3 is primarily utilized as a late-stage intermediate for introducing the 2-

(pyrrolidin-1-ylmethyl)phenyl motif into larger bioactive molecules.

c-Met Kinase Inhibition: The compound is a precursor in the synthesis of quinoline-based c-

Met inhibitors. The benzophenone ketone group serves as a reactive handle for further

derivatization (e.g., reduction to alcohol, Grignard addition, or condensation) to link with

kinase-binding hinges.

CNS Pharmacophore: The structural arrangement mimics GBR 12909 (Vanoxerine) analogs.

The distance between the benzhydryl center and the basic nitrogen is critical for binding to

monoamine transporters (DAT/SERT).
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2.2 Structural Biology & Interaction Logic
The molecule functions through two primary interaction vectors:

Hydrophobic Clamping: The 2,4-dichlorophenyl ring occupies deep hydrophobic pockets

(e.g., the "selectivity pocket" in kinases or the S1 site in GPCRs), utilizing the chlorine atoms

for halogen bonding or filling steric volume.

Ionic Anchoring: The pyrrolidine nitrogen is protonated at physiological pH (pKa ~9.2),

forming a salt bridge with conserved aspartate or glutamate residues in the target protein.
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Click to download full resolution via product page

Figure 1: Pharmacophoric interaction logic of CAS 898774-95-3 within a theoretical binding

pocket.

Experimental Protocols
3.1 Standard Handling & Solubility Protocol
Objective: To prepare a stable stock solution for in vitro screening or synthetic coupling.

Reagents:

CAS 898774-95-3 (Solid)

Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%

Vortex mixer

Sonicator

Procedure:
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Weighing: Accurately weigh 10 mg of CAS 898774-95-3 into a sterile, amber glass vial (light

sensitive).

Solvent Addition: Add 1.0 mL of anhydrous DMSO to achieve a 30 mM stock concentration

(MW = 334.24).

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

Checkpoint: Solution must be clear and colorless/pale yellow.

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C. Stable for 6

months.

3.2 Representative Synthetic Application (Reductive Amination
Precursor)
Context: Many derivatives require the reduction of the ketone to a methylene or alcohol. Below

is a protocol for converting the benzophenone core to a benzhydrol derivative, a common step

in generating high-affinity ligands.

Reagents:

CAS 898774-95-3 (1.0 eq)

Sodium Borohydride (NaBH₄) (2.0 eq)

Methanol (MeOH) (0.2 M concentration relative to substrate)

Saturated NH₄Cl solution

Workflow:

Dissolution: Dissolve CAS 898774-95-3 in MeOH in a round-bottom flask equipped with a

magnetic stir bar. Cool to 0°C.

Reduction: Add NaBH₄ portion-wise over 10 minutes.

Caution: Hydrogen gas evolution. Ensure venting.
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Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2 hours.

Monitoring: Check via TLC (Hexane:EtOAc 3:1). The ketone spot (UV active) should

disappear.

Quench: Carefully add sat. NH₄Cl at 0°C to destroy excess hydride.

Extraction: Evaporate MeOH, extract aqueous residue with DCM (3x). Dry organics over

MgSO₄.

Result: Yields the corresponding alcohol, (2,4-dichlorophenyl)(2-(pyrrolidin-1-

ylmethyl)phenyl)methanol, ready for coupling.

Start: CAS 898774-95-3
(Ketone)

Step 1: Dissolve in MeOH
Cool to 0°C

Step 2: Add NaBH4
(Reduction)

 Hydride Transfer 

Step 3: Quench (NH4Cl)
& Extract (DCM)

 2 Hours, RT 

End Product:
Benzhydrol Derivative
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Figure 2: Synthetic workflow for the reduction of CAS 898774-95-3 to its active alcohol

intermediate.

Safety & Regulatory Data
GHS Classification:

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Skin Irritation: Category 2.[1]

Eye Irritation: Category 2A.

STOT-SE: Category 3 (Respiratory irritation).

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

Stability: Stable under normal conditions. Avoid strong oxidizing agents.[1] Light sensitive

(store in amber vials).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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